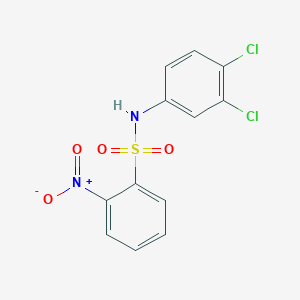

N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide

Description

N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide: is an organic compound characterized by the presence of dichlorophenyl and nitrobenzenesulfonamide groups

Properties

Molecular Formula |

C12H8Cl2N2O4S |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-9-6-5-8(7-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |

InChI Key |

WOHGJPOODSNDRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to 50°C

Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: N-(3,4-dichlorophenyl)-2-aminobenzenesulfonamide

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are investigated for use in treating bacterial infections and inflammatory diseases.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool in research and industry

Biological Activity

N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a dichlorobenzyl group attached to a nitrobenzenesulfonamide moiety, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors and the reactivity of the nitro group:

- Sigma Receptors : These receptors are involved in various cellular processes, including modulation of neurotransmitter release and regulation of ion channels. The binding of this compound to sigma receptors can lead to significant therapeutic effects, particularly in pain management and neuroprotection.

- Nitro Group Reduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This process is crucial for the compound's antimicrobial and anticancer activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro compounds are known to produce toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death. This mechanism is similar to that of established antibiotics like metronidazole.

Table 1: Antimicrobial Activity Data

| Compound | Target Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 | |

| This compound | S. aureus | 15 |

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is thought to enhance its biological activity by influencing its interaction with biological targets.

- Case Studies : In vitro studies have shown that this compound can significantly inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that analogs with similar structures exhibited IC50 values in the low micromolar range against multiple cancer types.

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. Its interaction with sigma receptors suggests possible roles in treating neurodegenerative diseases and chronic pain conditions:

- Pain Management : The modulation of sigma receptors may provide new avenues for pain relief strategies.

- Neuroprotection : Given its ability to interact with neuroprotective pathways, further studies could elucidate its role in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.